![molecular formula C10H14N2O2S2 B2990583 Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate CAS No. 361368-64-1](/img/structure/B2990583.png)
Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate, more commonly referred to as EDTC, is an organic compound with a variety of applications in scientific research. It is a thiophene derivative, which is a five-membered ring consisting of four carbon atoms and one sulfur atom. EDTC is a colorless solid that is soluble in organic solvents and is used as a reagent in various chemical reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In addition, EDTC has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis and Antibacterial/Antifungal Activity
Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate and its derivatives have been synthesized and evaluated for biological activities. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was synthesized and converted into various derivatives. These compounds were screened for their antibacterial and antifungal activities, with some showing promising results (Narayana et al., 2006).
Antiproliferative Activity
A series of thiophene derivatives including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate have been synthesized and tested for their antiproliferative activity. These compounds exhibited significant activity against breast and colon cancer cell lines, indicating potential applications in cancer treatment (Ghorab et al., 2013).
Use in Peptide Chemistry
The 2-(diphenylphosphino)ethyl group has been utilized as a carboxyl-protecting group in peptide chemistry. This group can be introduced in peptides or amino acids and is stable under standard conditions for peptide synthesis, highlighting its utility in this field (Chantreux et al., 1984).
Bioconjugation Reactions
Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate-related compounds have been used in bioconjugation reactions. Studies have investigated EDC/N-hydroxysulfosuccinimide (sNHS)-mediated bioconjugations on carboxylated peptides and small proteins, providing insights into optimizing these reactions for medical research (Totaro et al., 2016).
Mechanism of Action
- At the neuromuscular junction, the compound acts as an agonist at postjunctional nicotinic receptors . These receptors are essential for muscle contraction and relaxation.
- Increased Aqueous Humor Outflow : When administered intraocularly, it leads to miosis (pupillary constriction) and decreases intraocular pressure by enhancing aqueous humor outflow .
- Long Duration of Action : Due to its resistance to hydrolysis by acetylcholinesterase, the compound has a longer duration of action, with significant effects even 24 hours after administration .
Target of Action
Mode of Action
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properties
IUPAC Name |
ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c1-4-14-9(13)7-5(2)6(3)16-8(7)12-10(11)15/h4H2,1-3H3,(H3,11,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMAPBMOMXAGRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |
Synthesis routes and methods
Procedure details
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